molecular formula C9H12BrNO B1446572 5-bromo-2-methoxy-N,N-dimethylaniline CAS No. 1369851-14-8

5-bromo-2-methoxy-N,N-dimethylaniline

Cat. No. B1446572
CAS RN: 1369851-14-8
M. Wt: 230.1 g/mol
InChI Key: PRGSJBNFMZNFHJ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N,N-dimethylaniline is a chemical compound with the molecular formula C9H12BrNO . It is also known as 2-Bromo-5-methoxy-1,3-dimethylbenzene .


Molecular Structure Analysis

The molecular structure of 5-bromo-2-methoxy-N,N-dimethylaniline consists of a benzene ring substituted with a bromine atom, a methoxy group, and a dimethylamino group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methoxy-N,N-dimethylaniline are not fully detailed in the search results. It is known that the compound has a molecular weight of 230.10 .

Scientific Research Applications

Organic Synthesis

5-bromo-2-methoxy-N,N-dimethylaniline: is a valuable intermediate in organic synthesis. Its molecular structure allows for various reactions, including electrophilic substitution and coupling reactions, which are fundamental in constructing complex organic compounds. For instance, it can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, a key step in synthesizing pharmaceuticals, agrochemicals, and polymers .

Pharmacology

In pharmacological research, this compound serves as a precursor in the synthesis of various drugs. Its bromine atom can be substituted with other pharmacophores, creating new molecules with potential therapeutic effects. It’s particularly useful in the development of compounds with anti-inflammatory and analgesic properties .

Material Science

The compound’s derivatives are explored for their electrical and optical properties, making them suitable for use in material science. They can be incorporated into organic semiconductors or used in the creation of novel photovoltaic materials, contributing to the advancement of solar energy technologies .

Analytical Chemistry

In analytical chemistry, 5-bromo-2-methoxy-N,N-dimethylaniline can be used as a reagent or a standard in chromatographic methods to quantify or identify other substances. Its distinct spectral properties enable it to serve as a reference compound in various spectroscopic techniques .

Biochemistry

This compound is also significant in biochemistry for studying enzyme-catalyzed reactions where it can act as a substrate or inhibitor. It helps in understanding the interaction between enzymes and substrates, which is crucial for designing drugs that target specific metabolic pathways .

Industrial Applications

Industrially, 5-bromo-2-methoxy-N,N-dimethylaniline is involved in the production of dyes, pigments, and other chemical additives. Its molecular structure allows for easy modification, making it a versatile starting material for a wide range of industrial chemicals .

properties

IUPAC Name

5-bromo-2-methoxy-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11(2)8-6-7(10)4-5-9(8)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGSJBNFMZNFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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